Product packaging for Bamifylline hydrochloride(Cat. No.:CAS No. 3736-86-5)

Bamifylline hydrochloride

Cat. No.: B1630439
CAS No.: 3736-86-5
M. Wt: 421.9 g/mol
InChI Key: PDBXHPORMXSXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories and Classification within Xanthine (B1682287) Derivatives

Bamifylline (B195402) hydrochloride belongs to the xanthine chemical class. ujconline.netdruginfosys.com Historically, it emerged as a second-generation xanthine derivative, developed from the bisubstitution of theophylline (B1681296), a well-known, naturally occurring xanthine. patsnap.comujconline.net Also known by the name benzetamophylline, Bamifylline was designed to retain the pharmacological properties of theophylline while possessing distinct characteristics. ujconline.net Early research and patents dating back to the 1960s and beyond describe its synthesis and initial investigations into its properties. google.comnih.govgoogle.com Its classification is firmly rooted in its core xanthine structure, which is chemically defined as a purine (B94841) base. nih.gov

Significance in Contemporary Respiratory Pharmacology Research

The significance of Bamifylline hydrochloride in modern research lies in its multifaceted mechanism of action. patsnap.com Unlike older, non-selective xanthines, it exhibits a more targeted pharmacological profile. Its primary actions under investigation include:

Phosphodiesterase (PDE) Inhibition : Research has shown that this compound acts as a phosphodiesterase inhibitor, with a particular selectivity for the PDE4 enzyme. patsnap.compatsnap.com The inhibition of PDE4 leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). ontosight.aipatsnap.com This elevation of cAMP in airway smooth muscle cells is a critical mechanism for inducing bronchodilation. patsnap.compatsnap.com

Adenosine Receptor Antagonism : Bamifylline is characterized as a selective adenosine A1 receptor antagonist. ujconline.netwikipedia.org This selectivity distinguishes it from less specific xanthines and is a key area of pharmacological research.

Anti-inflammatory Properties : Beyond bronchodilation, studies indicate that this compound possesses anti-inflammatory effects. patsnap.compatsnap.com By increasing cAMP, it can modulate the release of pro-inflammatory mediators and reduce the infiltration of inflammatory cells, which is a crucial aspect of chronic respiratory diseases. patsnap.com

Research has also noted that Bamifylline has a larger volume of distribution and a shorter plasma half-life compared to theophylline. ujconline.net These distinct properties make it a compound of continuing interest in pharmacological studies. ujconline.net

Overview of Therapeutic Applications in Clinical Investigations

Clinical investigations into this compound have primarily focused on its utility in managing chronic respiratory diseases. patsnap.com The main conditions for which it has been studied include:

Chronic Obstructive Pulmonary Disease (COPD) : Numerous studies and clinical trials have explored its efficacy in patients with COPD. patsnap.compatsnap.com These investigations highlight the drug's potential to improve pulmonary function and reduce the frequency of exacerbations. patsnap.com

Bronchial Asthma : As a bronchodilator with anti-inflammatory properties, Bamifylline has been a subject of research for asthma management. patsnap.comontosight.aidruginfosys.com

Chronic Bronchitis : Early clinical trials, such as one reported in 1965, evaluated the effects of this compound in patients suffering from chronic bronchitis. nih.govbiosynth.com

These investigations collectively underscore its role as a potential therapeutic agent for reversible airway obstruction. ujconline.net

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride ujconline.netnih.gov
Molecular Formula C₂₀H₂₈ClN₅O₃ nih.govbiosynth.com
Molecular Weight 421.92 g/mol biosynth.com
Appearance A white to almost white crystalline powder ujconline.net
Melting Point 184°C to 188°C ujconline.netgoogle.com
Solubility Freely soluble in water and methanol (B129727); Slightly soluble in acetone ujconline.net
CAS Number 20684-06-4 nih.govbiosynth.comsynzeal.com

Table 2: Comparative Pharmacological Profile: Bamifylline vs. Theophylline

FeatureBamifyllineTheophyllineSource
Classification Substituted Xanthine DerivativeNatural Xanthine ujconline.net
Primary Mechanism Selective Adenosine A1 Antagonist & PDE4 InhibitorNon-selective PDE Inhibitor & Adenosine Receptor Antagonist ujconline.netpatsnap.com
Distribution Volume 3 to 10 times largerStandard ujconline.net
Plasma Half-life 1.5 to 2.0 hours> 4 hours ujconline.net
CNS Stimulation Reduced effectPronounced effect ujconline.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28ClN5O3 B1630439 Bamifylline hydrochloride CAS No. 3736-86-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,26H,4,10-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBXHPORMXSXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2016-63-9 (Parent)
Record name Bamifylline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048721
Record name Bamifylline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20684-06-4, 3736-86-5
Record name 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20684-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Purine-2,6-dione, 7-(2-(ethyl(2-hydroxyethyl)amino)ethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamifylline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamifylline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bamifylline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAMIFYLLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66466QLM3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms of Action

Molecular Targets and Receptor Interactions

The action of Bamifylline (B195402) hydrochloride at the molecular level is characterized by its engagement with specific receptors and enzymes that are crucial in cellular signaling pathways.

Selective Adenosine (B11128) A1 Receptor Antagonism

Bamifylline is a selective antagonist of the adenosine A1 receptor. drugbank.comwikipedia.orgmedchemexpress.comncats.io This selectivity is a key feature of its pharmacological identity. nih.gov Research has demonstrated that bamifylline exhibits a high affinity for the A1 receptor subtype. nih.gov

Phosphodiesterase Enzyme Inhibition

In addition to its receptor-blocking activity, Bamifylline hydrochloride also functions as an inhibitor of phosphodiesterase (PDE) enzymes. patsnap.comontosight.ainih.gov These enzymes are responsible for the degradation of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP). patsnap.com By inhibiting these enzymes, bamifylline modulates key cellular processes. patsnap.comontosight.ai While some sources describe it as a non-selective phosphodiesterase inhibitor, its most clinically relevant effects are linked to the preferential inhibition of a specific PDE isotype. ujconline.netinnovareacademics.inpatsnap.com

The primary mechanism of this compound's action as a PDE inhibitor centers on its ability to preferentially inhibit phosphodiesterase type 4 (PDE4). patsnap.compatsnap.com PDE4 is the predominant PDE subtype found in immune, inflammatory, and airway smooth muscle cells. patsnap.comnih.gov Inhibition of PDE4 is a key therapeutic target for inflammatory airway diseases. nih.gov By selectively targeting this enzyme, bamifylline can exert its effects with a degree of specificity. patsnap.compatsnap.com This action distinguishes it from less selective xanthines like theophylline (B1681296). nih.gov

The inhibition of PDE4 by bamifylline directly leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). patsnap.comontosight.aipatsnap.com PDE4 specifically hydrolyzes cAMP, and by blocking this action, bamifylline allows cAMP to accumulate within the cell. patsnap.comnih.gov Elevated cAMP levels activate a cascade of downstream signaling events, primarily through the activation of protein kinase A (PKA). patsnap.comthoracickey.comnih.gov This increase in intracellular cAMP is the critical link between the molecular action of bamifylline and its ultimate physiological effects. patsnap.compatsnap.com

Cellular and Physiological Consequences of Pharmacological Actions

The molecular interactions of bamifylline translate into significant cellular and physiological outcomes, most notably the relaxation of airway smooth muscle.

Bronchodilatory Mechanisms and Airway Smooth Muscle Relaxation

The primary therapeutic effect of bamifylline is bronchodilation, which is a direct consequence of its ability to increase intracellular cAMP levels in airway smooth muscle cells. patsnap.comontosight.aipatsnap.com Elevated cAMP, through the activation of PKA, initiates a series of phosphorylation events that lead to the relaxation of the bronchial smooth muscles. patsnap.comthoracickey.com This process counteracts bronchoconstriction, the narrowing of airways that characterizes conditions like asthma and chronic obstructive pulmonary disease (COPD). patsnap.compatsnap.com

The relaxation of airway smooth muscle results from a reduction in the frequency of intracellular calcium (Ca2+) oscillations that are responsible for contraction. nih.gov The cAMP-mediated pathway inhibits the inositol (B14025) triphosphate (IP3) receptor, which is crucial for the release of calcium from intracellular stores. nih.gov By modulating these calcium dynamics, bamifylline effectively relaxes the airway smooth muscle, leading to wider airways and alleviating symptoms such as shortness of breath and wheezing. patsnap.compatsnap.com This bronchodilatory action is a cornerstone of its clinical utility in managing obstructive airway diseases. patsnap.comdrugbank.com

Anti-inflammatory Properties and Modulation of Immune Responses

This compound, a xanthine (B1682287) derivative, demonstrates significant anti-inflammatory effects that contribute to its therapeutic action in respiratory diseases. patsnap.combiosynth.com These properties are largely attributed to its multifaceted mechanism of action, which includes the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, and antagonism of adenosine A1 receptors. patsnap.compatsnap.comujconline.net The inhibition of PDE4 leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating immune and inflammatory responses. patsnap.comontosight.ai Elevated cAMP levels can suppress the activity of various inflammatory cells and inhibit the production and release of inflammatory mediators, thus mitigating the inflammatory cascade characteristic of conditions like asthma and chronic obstructive pulmonary disease (COPD). patsnap.compatsnap.com

Inhibition of Pro-inflammatory Cytokine Release

A crucial aspect of bamifylline's anti-inflammatory activity is its ability to modulate the release of pro-inflammatory cytokines. Cytokines are signaling proteins that play a pivotal role in orchestrating inflammatory responses. By increasing intracellular cAMP, bamifylline can interfere with the signaling pathways that lead to the transcription and synthesis of these potent inflammatory molecules. patsnap.com Research indicates that bamifylline can inhibit the release of several key pro-inflammatory cytokines from immune cells. nih.gov This action helps to dampen the intensity of the inflammatory response in the airways. High concentrations of cAMP are known to inhibit the release of pro-inflammatory cytokines, which is a significant factor in the drug's mechanism. patsnap.com Studies have identified its inhibitory effects on cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Table 1: Pro-inflammatory Cytokines Inhibited by Bamifylline

Cytokine Function in Inflammation Source
Interleukin-6 (IL-6) Promotes systemic inflammation, B-cell differentiation, and acute phase reactant production. nih.gov
Interleukin-8 (IL-8) A potent chemoattractant and activator of neutrophils. nih.gov

| Tumor Necrosis Factor-alpha (TNF-α) | A master regulator of inflammation, induces fever, and stimulates the production of other cytokines. | nih.gov |

Impact on Inflammatory Cell Infiltration in Airway Tissues

Chronic airway inflammation is characterized by the recruitment and accumulation of various inflammatory cells, such as neutrophils and eosinophils, into the lung tissues. Bamifylline has been shown to counteract this process. The elevation of cAMP levels resulting from PDE inhibition can decrease the infiltration of these inflammatory cells into the airway tissues. patsnap.com By inhibiting the migration and activation of these cells, bamifylline helps to reduce tissue damage and the pathological changes associated with chronic respiratory diseases, such as edema and interstitial fibrosis. tandfonline.com Specifically, increased cAMP concentrations can decrease the infiltration of inflammatory cells like eosinophils and neutrophils. patsnap.com While direct studies on bamifylline are specific, related xanthines like doxofylline (B1670904) have been shown to significantly reduce the infiltration of inflammatory cells in the respiratory tract mucosa. tandfonline.comdovepress.com

Table 2: Effect of Bamifylline on Inflammatory Cell Infiltration

Inflammatory Cell Role in Airway Inflammation Effect of Bamifylline Source
Neutrophils Key effector cells in the innate immune system; release proteases and reactive oxygen species that can cause tissue damage. Decreased infiltration into airway tissues. patsnap.com

| Eosinophils | Major effector cells in allergic inflammation; release cytotoxic granule proteins and pro-inflammatory mediators. | Decreased infiltration into airway tissues. | patsnap.com |

Central Nervous System Modulation and Respiratory Drive Enhancement

In addition to its bronchodilatory and anti-inflammatory effects, this compound also exerts a mild stimulating effect on the central nervous system (CNS). patsnap.compatsnap.com This action is a characteristic feature of xanthine derivatives, although the effect of bamifylline is noted to be less pronounced compared to theophylline. patsnap.comujconline.net This CNS stimulation can be therapeutically beneficial as it can enhance the respiratory drive. patsnap.compatsnap.com

Table 3: Mentioned Chemical Compounds

Compound Name
Abametapir
Abatacept
Abiraterone
Acebutolol
Acenocoumarol
Acetaminophen
Acetazolamide
Acyclovir
Adenosine
Agomelatine
Albendazole
Allopurinol (B61711)
Alosetron
Alprazolam
Aminophylline (B1665990)
Amiodarone
Amitriptyline
Amobarbital
Amphetamine
Anagrelide
Anakinra
Arachidonic acid
Azithromycin
Bamifylline
This compound
Beclomethasone dipropionate
Benzetamophylline
Binifibrate
Chloroquine
Ciclesonide
Cinoxacin
Ciprofloxacin (B1669076)
Citalopram
Clarithromycin
Clenbuterol
Clindamycin
Clobazam
Cyclic adenosine monophosphate (cAMP)
Cyclic guanosine (B1672433) monophosphate (cGMP)
Dexamethasone
Diprophylline
Doxofylline
Erythromycin
Flunisonide
Fluticasone dipropionate
Histamine (B1213489)
Hydroxychloroquine
Interleukin-6 (IL-6)
Interleukin-8 (IL-8)
Ipratropium bromide
Ketotifen
Montelukast
Nitazoxanide
Rifampicin (B610482)
Roflumilast
Salbutamol (B1663637)
Sodium cromoglycate
Theophylline
Tumor Necrosis Factor-alpha (TNF-α)

Pharmacokinetic and Biotransformation Research

Absorption Profiles and Bioavailability Studies

Studies have noted that there can be significant differences in the minimal concentrations of bamifylline (B195402) among individuals and even within the same person on different days, which may be attributed to variations in drug bioavailability. nih.gov

Distribution Characteristics and Volume of Distribution Research

Bamifylline exhibits a high degree of diffusion into the extravascular space. chiesipakistan.com Research indicates that the distribution volumes of bamifylline are substantially larger than those of theophylline (B1681296), another xanthine (B1682287) derivative, with reports suggesting they are three to ten times greater. nih.govujconline.net One study reported a remarkable distribution volume of 1000 liters. chiesipakistan.com

A notable characteristic of bamifylline is its pronounced tropism for lung tissue. nih.gov In human studies involving patients with pulmonary neoplasia, the ratio of bamifylline concentration in lung tissue to that in plasma was found to be 9.4 at steady-state. nih.gov This high lipophilic character is believed to contribute to this specific tissue distribution. nih.gov

Metabolic Fate and Metabolite Profiling Investigations

Bamifylline undergoes significant metabolism in the body, being broken down into several related compounds. nih.gov The primary site of this biotransformation is the liver. nih.govpatsnap.com

The liver is the main organ responsible for the metabolism of bamifylline. nih.govpatsnap.com The process of biotransformation involves enzymatic reactions that chemically alter the drug. uomustansiriyah.edu.iqnih.gov While specific enzymatic pathways for bamifylline are not extensively detailed in the provided results, hepatic metabolism is a critical step in its clearance from the body. patsnap.comuoanbar.edu.iq

Bamifylline is metabolized into sulpho- and glucurono-conjugates of a hydroxylated derivative. nih.govujconline.net This conjugation process, a common phase II metabolic reaction, involves the covalent bonding of polar molecules to the drug, rendering it more water-soluble and facilitating its excretion. nih.gov

Excretion Pathways and Renal/Hepatic Clearance Studies

The metabolites of bamifylline are rapidly and extensively eliminated from the body. nih.govujconline.net The primary routes of excretion are through the kidneys and the liver. nih.govujconline.net The majority of the drug's elimination occurs via the urinary route. chiesipakistan.com

The half-life of bamifylline in the plasma is relatively short, estimated to be between 1.5 and 2.0 hours. nih.govujconline.net However, a longer final elimination half-life of 17.5 hours has also been reported. chiesipakistan.com Despite this, studies have shown no significant accumulation of the drug in the blood even after repeated administration. nih.govnih.govresearchgate.net This is attributed to its rapid metabolism and excretion. nih.gov The clearance of drugs by the kidneys involves processes such as glomerular filtration and active tubular secretion. uomustansiriyah.edu.iquomustansiriyah.edu.iq

Comparative Pharmacokinetic Analyses with Analogous Xanthine Derivatives (e.g., Theophylline)

Research comparing bamifylline and theophylline reveals significant divergences in their pharmacokinetic parameters. nih.gov Bamifylline generally reaches peak plasma levels more rapidly than theophylline. nih.govujconline.net However, its half-life in plasma is considerably shorter, ranging from 1.5 to 2.0 hours, whereas theophylline's half-life typically exceeds four hours. nih.govujconline.net

A key distinguishing feature is the volume of distribution (Vd), which is three to ten times larger for bamifylline than for theophylline. nih.govujconline.net This suggests extensive diffusion into extravascular areas. chiesipakistan.com Studies in rats and humans have demonstrated a particular affinity of bamifylline and its primary active metabolite, AC-119, for lung tissue. nih.gov In human lung tissue, the concentration ratio of bamifylline to plasma was 9.4, and for its active metabolite, it was 34.7. nih.gov In contrast, the same ratio for theophylline was found to be between 0.20 and 0.39, indicating a much lower tissue penetration. nih.gov This high lipophilicity and resulting tissue tropism may contribute to bamifylline's therapeutic index. nih.gov

The biotransformation of bamifylline is another area of significant contrast with theophylline. Bamifylline is metabolized into several active metabolites, including AC-119, which are also pharmacologically active and present at high concentrations in the plasma. chiesipakistan.comnih.govnih.gov These metabolites contribute to the prolonged activity of the drug. chiesipakistan.com The parent compound, bamifylline, is catabolized into various related compounds and also undergoes conjugation to form sulpho- and glucurono-conjugates of a hydroxylated derivative, which are then excreted by the kidneys and liver. nih.govujconline.net Theophylline, conversely, is primarily eliminated through hepatic metabolism by cytochrome P450 isoenzymes, with about 10% to 15% of the unchanged drug excreted renally in adults. unil.ch

Kinetic studies have shown that despite its short plasma half-life, there is no significant accumulation of bamifylline after repeated administration. nih.govnih.gov The presence of active metabolites is thought to contribute to the sustained bronchodilator activity, even when plasma levels of the parent drug are low. nih.gov

Interactive Data Table: Comparative Pharmacokinetic Parameters

ParameterBamifylline HydrochlorideTheophylline
Plasma Half-life (t½) 1.5–2.0 hours nih.govujconline.net>4 hours (average ~8 hours in adults) nih.govujconline.netbasicmedicalkey.com
Final Elimination Half-life 17.5 hours chiesipakistan.comVaries (e.g., ~7.2 hours in one study) nih.gov
Time to Peak Plasma Level (Tmax) Faster than Theophylline nih.govujconline.netSlower than Bamifylline nih.gov
Volume of Distribution (Vd) 3 to 10 times larger than Theophylline (approx. 1000 L) chiesipakistan.comnih.govujconline.net~0.5 L/kg (approx. 35 L) unil.chbasicmedicalkey.com
Metabolism Prodrug; metabolized to multiple active metabolites (e.g., AC-119) chiesipakistan.comnih.govHepatic (Cytochrome P450) unil.ch
Lung Tissue to Plasma Ratio 9.4 (Parent Drug), 34.7 (Active Metabolite AC-119) nih.gov0.20–0.39 nih.gov
Excretion Primarily renal and hepatic excretion of metabolites nih.govujconline.netPrimarily hepatic metabolism; 10-15% unchanged in urine (adults) unil.ch

Preclinical Research and Investigational Models

In Vitro Pharmacological Studies

In vitro studies have provided foundational knowledge regarding Bamifylline's direct effects on isolated tissues, allowing for a detailed examination of its mechanisms of action at the cellular and organ levels.

Preclinical evaluations of Bamifylline (B195402) hydrochloride on isolated cardiac tissues have demonstrated a distinct profile compared to other xanthine (B1682287) derivatives like theophylline (B1681296). In studies using isolated rat and guinea-pig right atria, Bamifylline did not increase the rate of contraction; instead, it either had no effect or produced a slight reduction. ujconline.net Similarly, its effects on the force of contraction (inotropic effects) were minimal. In isolated left atria from both rats and guinea pigs, Bamifylline induced only slight positive inotropic effects, with an intrinsic activity significantly lower than that of theophylline and enprofylline. ujconline.net

Further investigation using isolated rabbit papillary muscles showed that Bamifylline had no effect on contractile force up to a concentration of 10⁻³ mol/l, and it decreased the force at higher concentrations. ujconline.net This contrasts with theophylline, which dose-dependently increased inotropism in the same model. ujconline.net These findings suggest that Bamifylline is largely devoid of the direct cardiostimulant properties often associated with other xanthines. ujconline.net The mechanism for this difference may be linked to its effects on calcium ion movements across the cardiac membrane, which could counteract the effects expected from phosphodiesterase inhibition. ujconline.net

Table 1: Comparative In Vitro Cardiac Effects of Bamifylline and Theophylline

Preparation Parameter Bamifylline Effect Theophylline Effect Citation
Isolated Rat/Guinea-Pig Right Atria Chronotropy (Rate) Unchanged or Reduced Increased ujconline.net
Isolated Rat/Guinea-Pig Left Atria Inotropy (Force) Slight Increase Significant Increase ujconline.net

| Isolated Rabbit Papillary Muscle | Inotropy (Force) | No effect or Decreased | Dose-dependent Increase | ujconline.net |

The anti-anaphylactic properties of Bamifylline have been assessed in immunologically challenged guinea-pig lungs perfused in vitro. In these models, Bamifylline demonstrated a dose-dependent ability to reduce the release of key mediators of anaphylaxis. patsnap.com Specifically, it inhibited the release of histamine (B1213489), thromboxane (B8750289) B2 (TXB2), and slow-reacting substance of anaphylaxis (SRS-A), measured as LTD4-like material. patsnap.com

When compared directly with theophylline, Bamifylline was found to be significantly more potent. At the highest concentration tested (1 x 10⁻³ M), Bamifylline was 2.7 times more potent than theophylline in reducing the immunological release of histamine. patsnap.com It was also 1.6 times more potent in inhibiting TXB2 production and 1.5 times more potent in inhibiting SRS-A production. patsnap.com These results indicate that the ability to control the release of histamine and other mediators is a key component of Bamifylline's anti-anaphylactic activity. patsnap.com

Table 2: Inhibition of Mediator Release in Perfused Guinea-Pig Lungs

Mediator Bamifylline Potency vs. Theophylline (at 1x10⁻³ M) Citation
Histamine 2.7x more potent patsnap.com
Thromboxane B2 (TXB2) 1.6x more potent patsnap.com

| SRS-A (LTD4-like material) | 1.5x more potent | patsnap.com |

In Vivo Animal Model Studies

In vivo studies in animal models are essential for understanding the integrated physiological effects of a compound, providing insights into its therapeutic potential in complex biological systems.

Bamifylline's primary therapeutic application is as a bronchodilator for obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). ujconline.netpatsnap.com Its bronchospasmolytic action is considered equivalent in intensity to that of theophylline. chiesipakistan.com The evaluation of these effects relies on established animal models that mimic human disease characteristics.

Standard models include the use of guinea pigs and rabbits, which are known to react to bronchoconstrictors in a manner similar to humans. scispace.comsemanticscholar.org In these models, bronchoconstriction can be induced by various stimuli, including histamine, methacholine, or specific antigens in sensitized animals. semanticscholar.orgnih.gov Bamifylline's efficacy is assessed by its ability to prevent or reverse this induced bronchoconstriction. As a selective adenosine (B11128) A1 receptor antagonist, its effects have been investigated in models where adenosine-induced bronchoconstriction is a key factor, particularly in allergic rabbits. scispace.com The use of antigen-challenge models in sensitized guinea pigs is a valuable tool for evaluating the in vivo bronchodilating effect of anti-asthmatic drugs like Bamifylline. semanticscholar.org These studies confirm its role in relaxing airway smooth muscle and blocking mediators that cause bronchoconstriction. chiesipakistan.com

Consistent with the in vitro findings, in vivo studies in animal models confirm that Bamifylline lacks significant cardiostimulant activity. In anaesthetized rabbits, intravenous administration of Bamifylline produced negative chronotropic (heart rate-lowering) and dromotropic (conduction-slowing) effects. ujconline.net At the highest doses tested, these effects were associated with a reduction in myocardial contractility. ujconline.net This profile is in stark contrast to theophylline and enprofylline, which, at equimolar doses, induced positive chronotropic and inotropic effects in the same model. ujconline.net These results reinforce the observation that Bamifylline has a distinct and potentially more favorable cardiac profile compared to other xanthines. ujconline.net

Computational and In Silico Approaches in Drug Repurposing and Target Identification (e.g., Molecular Docking)

Computational methods are increasingly used to identify new therapeutic targets for existing drugs, a process known as drug repurposing. semanticscholar.org Molecular docking, a key in silico technique, predicts how a small molecule like Bamifylline might bind to a protein target. frontiersin.org

In a drug repurposing study aimed at identifying inhibitors for the main protease (Mpro) of the SARS-CoV-2 virus, Bamifylline was identified as a promising candidate. biosynth.com Through a process of virtual screening of thousands of known drugs, followed by molecular docking simulations, Bamifylline was shown to be a potential inhibitor of this critical viral enzyme. biosynth.com Subsequent binding free energy calculations using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method further supported this finding, suggesting that Bamifylline could act as a potential inhibitor of the viral protease. biosynth.com This type of computational investigation highlights how in silico approaches can rapidly generate hypotheses for new applications of established drugs.

Clinical Research and Therapeutic Efficacy Investigations

Clinical Efficacy in Chronic Obstructive Pulmonary Disease (COPD)

Clinical studies have explored the role of bamifylline (B195402) hydrochloride in the management of COPD, a progressive lung disease characterized by persistent airflow limitation.

Research has demonstrated that treatment with bamifylline hydrochloride can lead to significant improvements in key pulmonary function parameters in patients with COPD. A notable study involving elderly patients with COPD reported statistically significant enhancements in several spirometric measurements following therapy with bamifylline. nih.gov The observed improvements included Forced Expiratory Volume in one second (FEV1), Vital Capacity (VC), Maximal Expiratory Flow at 25-75% of FVC (MEF25-75), and the Tiffeneau-Pinelli index (FEV1/VC ratio). nih.gov These positive changes in lung function were noted to begin as early as the first month of treatment and were sustained over a six-month follow-up period. nih.gov

Table 1: Summary of Observed Improvements in Pulmonary Function Parameters in COPD Patients Treated with this compound An interactive data table summarizing the observed improvements in pulmonary function parameters in COPD patients treated with this compound.

Pulmonary Function ParameterObserved ImprovementStatistical Significance
Forced Expiratory Volume in 1 second (FEV1)Increasedp < 0.01
Vital Capacity (VC)Increasedp < 0.01
Maximal Expiratory Flow 25-75% (MEF25-75)Increasedp < 0.01
Tiffeneau-Pinelli Index (FEV1/VC)Increasedp < 0.01

While specific clinical trial data on the direct impact of this compound on the frequency of COPD exacerbations is not extensively detailed in available literature, the compound's established bronchodilator and anti-inflammatory effects may contribute to a reduction in such events. Xanthine (B1682287) derivatives, as a class, are known to reduce the rate of asthma exacerbations. nih.gov For COPD, long-acting bronchodilators are recognized for their role in decreasing exacerbation rates. Given that improvements in FEV1 are correlated with a reduction in exacerbation rates, the documented positive effect of bamifylline on this parameter suggests a potential benefit in reducing the frequency of exacerbations in COPD patients.

Clinical investigations have indicated that this compound therapy is associated with improvements in the subjective experience of COPD patients. In a study of elderly individuals with COPD, treatment with bamifylline led to positive outcomes in clinical parameters such as cough and dyspnea. nih.gov Such enhancements in symptom control are crucial for improving the health-related quality of life for those living with chronic respiratory conditions. The St. George's Respiratory Questionnaire (SGRQ) is a widely used instrument to measure health impairment in patients with COPD, with lower scores indicating better health status. sgul.ac.ukthoracic.org

Clinical Efficacy in Bronchial Asthma

This compound has been evaluated for its effectiveness in managing bronchial asthma, a chronic inflammatory disease of the airways characterized by reversible airflow obstruction and bronchospasm.

Clinical evidence supports the efficacy of this compound in alleviating airway obstruction in individuals with asthma. A case report detailed a 25-year-old patient with severe bronchial asthma, who had been difficult to treat with oral theophylline (B1681296), showing clear improvement in clinical signs, symptoms, and lung function after being treated with bamifylline. nih.gov This indicates the potent bronchodilatory action of the drug, which is essential in managing the bronchospasm central to asthma pathophysiology.

Studies have positioned this compound as a viable therapeutic option in comparison to other established bronchodilators. In a comparative study involving patients with bronchial asthma or chronic obstructive bronchial pneumonia, bamifylline demonstrated a powerful bronchodilatory action that was not significantly different from that of slow-release theophylline anhydride. d-nb.info Both treatments were found to have a beneficial effect on subjective symptoms. d-nb.info

Furthermore, when comparing intravenous aminophylline (B1665990), a related methylxanthine, with the beta-2 agonist salbutamol (B1663637) for the treatment of severe, acute asthma, both drugs were found to be equally effective in the initial 24 hours of treatment. nih.gov This suggests that methylxanthine derivatives like bamifylline hold a comparable position to beta-2 agonists in certain clinical scenarios.

Table 2: Comparative Efficacy of this compound and Related Compounds to Other Bronchodilators in Asthma An interactive data table summarizing the comparative efficacy of this compound and related compounds to other bronchodilators in asthma.

Drug ComparisonConditionKey Finding
Bamifylline vs. Slow-Release TheophyllineBronchial Asthma / COPDBoth drugs possess a powerful bronchodilatory action with no significant difference in efficacy. d-nb.info
Aminophylline vs. Salbutamol (intravenous)Severe, Acute AsthmaBoth drugs were found to be equally effective during the first 24 hours of treatment. nih.gov

Efficacy in Specific Patient Populations (e.g., Cardiac Asthma)

A thorough review of available clinical trial data reveals a notable absence of studies specifically investigating the efficacy of this compound in the treatment of cardiac asthma. Cardiac asthma is a condition characterized by wheezing and shortness of breath due to congestive heart failure, and its underlying pathophysiology differs significantly from that of bronchial asthma.

While bamifylline has demonstrated efficacy as a bronchodilator in patients with bronchial asthma and chronic obstructive pulmonary disease (COPD), its therapeutic utility in the context of cardiac asthma has not been established through dedicated clinical trials. The primary treatments for cardiac asthma are directed at managing the underlying heart failure and include diuretics, vasodilators, and other cardiac medications.

Clinical investigations of bamifylline have primarily focused on its effects on bronchial smooth muscle relaxation and its anti-inflammatory properties in the context of respiratory diseases of non-cardiac origin. For instance, studies have compared its efficacy and side-effect profile against other xanthine derivatives like theophylline in patients with bronchial asthma or chronic obstructive bronchial pneumonia, demonstrating a comparable powerful bronchodilatory action.

Therefore, while the symptomatic overlap between cardiac and bronchial asthma exists, there is no clinical evidence to support the use of this compound for the management of cardiac asthma.

Methodological Considerations in Clinical Trial Design for this compound

The design of clinical trials for this compound, as with other xanthine derivatives, requires careful consideration of several methodological factors to ensure the validity and reliability of the findings. These considerations are crucial for accurately assessing the drug's efficacy and safety profile.

Key methodological aspects in the design of clinical trials for this compound include:

Patient Population Selection: Defining a homogeneous patient population is critical. For respiratory indications like asthma and COPD, inclusion and exclusion criteria must be precise, considering factors such as disease severity, smoking history, and comorbidities. The heterogeneity of these conditions can significantly impact trial outcomes.

Comparator Selection: The choice of a comparator is a pivotal decision. Trials may utilize a placebo to establish absolute efficacy or an active comparator, such as theophylline, to determine relative efficacy and safety. The selection of the comparator influences the interpretation of the trial results regarding the drug's therapeutic positioning.

Endpoint Definition: Primary and secondary endpoints must be clearly defined and clinically relevant. For a bronchodilator like bamifylline, common primary endpoints include changes in pulmonary function tests, such as Forced Expiratory Volume in 1 second (FEV1). Secondary endpoints might encompass symptomatic improvements, quality of life assessments, and the frequency of exacerbations.

Blinding and Randomization: To minimize bias, double-blind, randomized controlled trials are the gold standard. Proper randomization ensures that patient characteristics are evenly distributed between treatment arms, while blinding prevents knowledge of the treatment allocation from influencing the conduct of the trial or the assessment of outcomes.

Study Duration: The duration of the trial should be adequate to observe the intended effects. Short-term studies may be sufficient to assess bronchodilator effects, while longer-term trials are necessary to evaluate impacts on disease progression and exacerbation rates.

Statistical Analysis Plan: A robust statistical analysis plan, defined before the trial begins, is essential. This plan should detail the methods for analyzing the primary and secondary endpoints, handling missing data, and conducting any planned subgroup analyses.

Safety Monitoring: Comprehensive safety monitoring is a fundamental component of any clinical trial. This includes the systematic collection and reporting of all adverse events to fully characterize the safety profile of this compound.

The challenges in designing clinical trials for respiratory diseases, such as the placebo effect and the variability of symptoms, must be addressed through rigorous trial design and conduct to generate high-quality evidence for the clinical use of this compound.

Clinical Safety, Tolerability, and Pharmacovigilance Studies

Comprehensive Analysis of Adverse Event Profiles

The administration of bamifylline (B195402) hydrochloride can be associated with a range of adverse effects, which are generally considered tolerable. ujconline.net These effects are categorized based on the organ system they affect.

Gastrointestinal System Effects (e.g., Nausea, Vomiting, Diarrhea, Gastralgia)

Gastrointestinal disturbances are among the commonly reported side effects of bamifylline hydrochloride. patsnap.compatsnap.com Patients may experience symptoms such as nausea, vomiting, and diarrhea. patsnap.compatsnap.com Gastralgia, or stomach pain, has also been noted. ujconline.netpatsnap.comdawaai.pkchiesipakistan.comdruginfosys.comdvago.pk These effects are often mild and may subside as the body adapts to the medication. patsnap.com Taking the medication with food may help to minimize gastrointestinal discomfort. patsnap.com Higher doses than the therapeutic recommendations can induce nausea. chiesipakistan.comdvago.pk

Neurological and Central Nervous System Manifestations (e.g., Headache, Dizziness, Insomnia, Tremors)

Neurological and central nervous system (CNS) effects have been observed with this compound use. Headaches are a frequently reported side effect. patsnap.comujconline.netpatsnap.comdawaai.pkchiesipakistan.comdruginfosys.comdvago.pk Some patients may also experience dizziness or insomnia due to the mild CNS stimulating effects of the drug. patsnap.compatsnap.com Slight distal tremors have been reported, particularly with doses exceeding the therapeutic range, and these tend to resolve with a reduction in the dosage. ujconline.netdawaai.pkchiesipakistan.comdruginfosys.comdvago.pk Unlike theophylline (B1681296), another xanthine (B1682287) derivative, bamifylline typically does not have a significant exciting effect on the central nervous system. chiesipakistan.com

Cardiovascular System Observations (e.g., Palpitations, Tachycardia)

Cardiovascular side effects, while less common, can occur with this compound treatment. patsnap.com Patients have reported experiencing palpitations and tachycardia (a rapid heart rate). patsnap.compatsnap.com These effects are reflective of the cardiovascular impact associated with xanthine derivatives. patsnap.com However, some studies suggest that bamifylline is devoid of the significant cardiostimulant effects seen with other xanthines like theophylline. nih.gov

Dermatological and Allergic Reactions (e.g., Rashes, Urticaria, Dermatitis)

Dermatological and allergic reactions are another set of potential side effects. These can manifest as rashes, itching (pruritus), and urticaria (hives). ujconline.netpatsnap.comdawaai.pkchiesipakistan.comdruginfosys.comdvago.pk Dermatitis, which is inflammation of the skin, has also been observed. ujconline.netdawaai.pkchiesipakistan.comdruginfosys.comdvago.pk While generally mild, these skin reactions can cause discomfort. patsnap.com In rare instances, severe allergic reactions may occur, characterized by difficulty breathing and swelling of the face, lips, tongue, or throat. patsnap.com

Identification of Patient Populations with Specific Contraindications

Hypersensitivity Reactions to Xanthine Derivatives

A primary contraindication for the use of this compound is a known hypersensitivity to the drug itself or to other xanthine derivatives. patsnap.comujconline.netdawaai.pkchiesipakistan.comdruginfosys.comdvago.pk Patients with a history of allergic reactions to compounds such as theophylline or aminophylline (B1665990) should avoid bamifylline. patsnap.comresearchgate.net

Caution in Patients with Pre-existing Cardiovascular Conditions

The use of this compound warrants caution in individuals with a history of cardiovascular diseases. patsnap.com As a xanthine derivative, it has the potential to affect the cardiovascular system, with some patients reporting palpitations or a rapid heart rate (tachycardia). patsnap.compatsnap.com

Severe Heart Failure: Patients with severe heart failure are advised to use bamifylline with caution. ujconline.netdvago.pkdruginfosys.com The potential for cardiac stimulation, a known effect of xanthine derivatives, could exacerbate this condition. A study investigating methylxanthines in chronic heart failure patients with hypoxemia found that while drugs like doxofylline (B1670904) showed benefits, others like theophylline were associated with an increased heart rate. nih.gov

Hypertension: Caution is also recommended for patients with severe hypertension. patsnap.comujconline.netdvago.pk The stimulating effects of the drug could potentially lead to fluctuations in blood pressure. patsnap.com

Myocardial Infarction: this compound is contraindicated in patients who have had an acute myocardial infarction. dvago.pkdruginfosys.comchiesipakistan.com Furthermore, a study on the effects of bamiphylline on exercise-induced myocardial ischemia, while demonstrating improved exercise capacity, highlighted the complex interactions of the drug with the cardiovascular system. nih.gov The study found that the anti-ischemic action did not appear to be mediated by systemic hemodynamic effects or stenosis dilation, suggesting a mechanism related to the redistribution of coronary blood flow. nih.gov

Considerations for Patients with Hepatic or Renal Impairment

Patients with impaired liver or kidney function require careful management when treated with this compound. patsnap.comujconline.netdvago.pkdruginfosys.com

Hepatic Impairment: The liver is involved in the metabolism of bamifylline. patsnap.comdrugbank.com Therefore, individuals with hepatic insufficiency may experience altered drug metabolism, potentially leading to different plasma concentrations and an increased risk of adverse effects. patsnap.com

Renal Impairment: The kidneys are the primary route of excretion for bamifylline and its metabolites. chiesipakistan.compatsnap.com In patients with renal insufficiency, the elimination of the drug may be slowed, necessitating careful monitoring. patsnap.comujconline.netdvago.pk For some related compounds, like bambuterol, it is recommended to halve the initial dose in patients with significant renal impairment. drugfuture.com

Management of Risks in Specific Physiological States

Pregnancy: While reproduction studies on this compound did not show an influence on fertility, pregnancy, or embryofetal development, it is advised as a precautionary measure not to administer the drug during the first months of pregnancy. dvago.pkchiesipakistan.com Although no cases of neonatal toxicity were observed with bamifylline treatment during pregnancy, it is recommended to avoid the drug in the last days of pregnancy. dvago.pkchiesipakistan.com Some sources suggest that the drug should not be given to pregnant mothers without a careful risk-benefit assessment by a physician. ujconline.netdruginfosys.com

Lactation: It is advisable not to take bamifylline during lactation. ujconline.netchiesipakistan.com While the excretion of bamifylline into human milk is not fully detailed, related compounds like caffeine (B1668208) are known to be excreted in breast milk and can potentially cause irritability and poor sleep in infants. medtigo.comdrugfuture.com

Acute Toxicity Profiles and Safety Margins in Research Settings

Acute toxicity studies are essential for determining the safety profile of a drug candidate by identifying the doses at which adverse effects occur. bienta.net These studies help establish the No-Observable-Adverse-Effect-Level (NOAEL) and the Maximum Tolerated Dose (MTD). bienta.net

For this compound, acute toxicity data from animal studies are available. The median lethal dose (LD50), the dose at which 50% of the test animals die, has been determined for different routes of administration in rats. cymitquimica.com

Route of AdministrationAnimal ModelLD50 Value
OralRat1139 mg/kg
IntraperitonealRat131 mg/kg
IntravenousRat65 mg/kg
Data from safety data sheet for this compound. cymitquimica.com

These LD50 values provide an indication of the acute toxicity of the compound. Further research establishes a therapeutic index, which is the range between the minimum effective plasma level and the maximum tolerated plasma level. For bamifylline, this has been reported as a wide interval between 0.18 µg/mL and 20 µg/mL, respectively, suggesting a high therapeutic index. chiesipakistan.com

Drug Drug Interaction Research

Pharmacokinetic Interactions Affecting Bamifylline (B195402) Hydrochloride Systemic Exposure

Pharmacokinetic interactions involve the influence of co-administered drugs on the absorption, distribution, metabolism, and excretion of bamifylline hydrochloride. The metabolism of bamifylline, like other methylxanthines, is a key area for such interactions. drugbank.com

Several drugs can inhibit the hepatic enzymes responsible for metabolizing bamifylline, leading to increased plasma concentrations and a potential for heightened effects. patsnap.com While specific interaction studies on bamifylline are limited, much can be inferred from the well-documented interactions of theophylline (B1681296), a closely related xanthine (B1682287). chiesipakistan.comdvago.pk

Ciprofloxacin (B1669076): This fluoroquinolone antibiotic is a known inhibitor of cytochrome P450 1A2 (CYP1A2), a key enzyme in the metabolism of methylxanthines. drugbank.comdrugs.com Co-administration of ciprofloxacin can significantly increase the serum concentration of bamifylline. drugbank.com

Erythromycin: This macrolide antibiotic can also inhibit the metabolism of bamifylline, potentially leading to elevated plasma levels. drugbank.compatsnap.com

Cimetidine (B194882): A histamine (B1213489) H2-receptor antagonist, cimetidine is recognized for its ability to inhibit various CYP enzymes, including those involved in xanthine metabolism. drugbank.comujconline.net Its use with bamifylline can result in decreased clearance and higher systemic exposure to bamifylline. drugbank.comujconline.net

Allopurinol (B61711): Used in the treatment of gout, allopurinol can increase the serum concentration of bamifylline. drugbank.comdrugs.com This interaction is thought to be due to the inhibition of xanthine oxidase. goodrx.com

Table 1: Effects of Enzyme Inhibitors on this compound Pharmacokinetics

Interacting Agent Documented/Inferred Effect Potential Clinical Outcome
Ciprofloxacin Increased serum concentration of Bamifylline drugbank.com Increased risk of adverse effects
Erythromycin Decreased metabolism of Bamifylline drugbank.com Elevated plasma levels of Bamifylline
Cimetidine Decreased metabolism of Bamifylline drugbank.com Increased systemic exposure to Bamifylline
Allopurinol Increased serum concentration of Bamifylline drugbank.com Potential for Bamifylline toxicity

Conversely, some drugs can induce the activity of hepatic enzymes, leading to accelerated metabolism and reduced plasma concentrations of bamifylline.

Rifampicin (B610482): A potent inducer of various CYP enzymes, rifampicin can increase the metabolism of bamifylline. drugbank.com This can result in a lower serum level and potentially a reduction in its therapeutic efficacy. patsnap.com

Table 2: Effects of Enzyme Inducers on this compound Pharmacokinetics

Interacting Agent Documented/Inferred Effect Potential Clinical Outcome
Rifampicin Increased metabolism of Bamifylline drugbank.com Reduced therapeutic efficacy of Bamifylline

Pharmacodynamic Interactions and Cumulative Effects

Pharmacodynamic interactions occur when co-administered drugs have additive, synergistic, or antagonistic effects on the body.

Concurrent use of bamifylline with other xanthine derivatives like theophylline is generally not recommended. chiesipakistan.comdvago.pk This is because the metabolism of bamifylline can be decreased when combined with theophylline, and co-administration can lead to additive effects and an increased risk of toxicity. drugbank.compatsnap.com

Beta-blockers, particularly non-selective agents, can antagonize the bronchodilatory effects of bamifylline. patsnap.com These medications, often used for cardiovascular conditions, can counteract the relaxation of bronchial smooth muscle induced by bamifylline, thereby diminishing its effectiveness in treating respiratory conditions. patsnap.comebsco.com

Bamifylline exhibits a mild central nervous system (CNS) stimulating effect. patsnap.com When combined with other CNS stimulants, there is a potential for additive effects, which may intensify side effects such as insomnia and nervousness. patsnap.com Caution is also advised when combining bamifylline with other sympathomimetic bronchodilators, such as ephedrine. chiesipakistan.comdvago.pk

Table 3: Summary of this compound Pharmacodynamic Interactions

Interacting Agent/Class Type of Interaction Clinical Implication
Other Xanthine Derivatives (e.g., Theophylline) Additive/Synergistic drugbank.compatsnap.com Increased risk of toxicity
Beta-Blockers Antagonistic patsnap.com Reduced bronchodilator efficacy
CNS Stimulants (e.g., Ephedrine) Additive patsnap.comchiesipakistan.comdvago.pk Increased risk of CNS side effects

Analytical and Bioanalytical Methodologies for Research and Quality Control

Chromatographic Techniques for Quantification and Impurity Profiling

A variety of chromatographic methods have been developed and validated for the analysis of bamifylline (B195402) hydrochloride. These methods are essential for ensuring the purity, potency, and consistency of pharmaceutical formulations, as well as for studying the drug's metabolic fate. High-Performance Liquid Chromatography (HPLC) stands out as the most frequently employed technique due to its versatility and sensitivity. ujconline.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods are the cornerstone of bamifylline hydrochloride analysis. Numerous studies have focused on developing and validating simple, specific, and robust HPLC methods for its estimation in various forms. researchgate.net Validation is typically performed according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, robustness, and specificity. researchgate.netajchem-a.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely applied HPLC mode for bamifylline analysis. ajchem-a.com This technique separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. researchgate.net Various RP-HPLC methods have been established, differing in their specific chromatographic conditions to optimize separation and quantification.

Several studies have demonstrated the successful separation and quantification of this compound using C8 and C18 columns. ajchem-a.comresearchgate.net The mobile phases typically consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or water with pH modifiers. researchgate.netajchem-a.com Detection is commonly achieved using a UV detector set at wavelengths where bamifylline exhibits maximum absorbance, such as 263 nm, 273 nm, or 277 nm. researchgate.netajchem-a.comresearchgate.net For instance, one validated method utilized an Inertsil ODS-3V C18 column with a mobile phase of methanol and water (adjusted to pH 7) at a flow rate of 1.5 mL/min, with detection at 277 nm. researchgate.net Another method employed a C8 column with a mobile phase of methanol and water (80:20 v/v) at a flow rate of 0.8 mL/min and detection at 273 nm. ajchem-a.com These methods have shown excellent linearity, with correlation coefficients (r²) often exceeding 0.999. researchgate.netresearchgate.net

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Linearity RangeReference
Inertsil ODS-3V C18 (150x4.6mm, 5µm)Methanol:Water (60:40 v/v) with 0.5% triethylamine, pH 71.527710 - 150 µg/mL researchgate.net
Eclipse XDB C18 (250x4.6mm, 5µm)Methanol:Acetonitrile (90:10 v/v)1.02632 - 10 µg/mL researchgate.net
C8 (100x4.6mm, 5µm)Methanol:Water (80:20 v/v)0.82735 - 60 µg/mL ajchem-a.com
Lichrosorb C18 (250x4.6mm, 10µm)Methanol:0.05M Ammonium Acetate (67:33 v/v)1.5277Up to 20.0 ng/µL researchgate.net

Bioanalytical methods often require the simultaneous quantification of the parent drug and its active metabolites to accurately characterize its pharmacokinetics. A sensitive and rapid isocratic RP-HPLC method has been developed for the concurrent determination of bamifylline and its major metabolite, AC-119, in pharmaceutical preparations and biological fluids. researchgate.net

One such method uses a Lichrosorb C18 analytical column with a mobile phase of methanol and 0.05 M ammonium acetate (67:33 v/v). researchgate.net The analysis is performed at a flow rate of 1.5 ml/min with UV detection at 277 nm. Caffeine (B1668208) is employed as a suitable internal standard to ensure accuracy and precision. This method allows for a total analysis time of approximately 5 minutes, demonstrating its efficiency for routine analysis and pharmacokinetic studies. researchgate.net Another micro-scale method for plasma analysis utilized a reversed-phase ion-pair chromatography approach with a mobile phase of 0.03 M heptanesulphonate (pH 3.5) and acetonitrile (7:3, v/v). nih.gov

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification of bamifylline. A validated HPTLC method has been developed for its determination in pharmaceutical dosage forms. researchgate.net

This method achieves separation on aluminum-backed silica (B1680970) gel 60F254 plates. The optimized mobile phase consists of methanol and toluene (B28343) in a 2.5:7.5 (v/v) ratio. Densitometric analysis is performed at 277 nm to quantify the separated spots. The method has been shown to produce a compact and well-defined spot for bamifylline with an Rf value of 0.51 ± 0.01. researchgate.net The method was validated according to ICH guidelines and demonstrated good linearity over a concentration range of 100–600 ng/spot, with a linear regression analysis showing a high correlation coefficient (r² = 0.9995). ujconline.net The limit of detection (LOD) and limit of quantitation (LOQ) were reported to be 7.65 ng/spot and 23.19 ng/spot, respectively, indicating sufficient sensitivity for quality control purposes. ujconline.net

ParameterCondition/ValueReference
Stationary PhaseAluminum-backed silica gel 60F254 researchgate.net
Mobile PhaseMethanol:Toluene (2.5:7.5 v/v) researchgate.net
Detection Wavelength277 nm (Densitometric analysis) researchgate.net
Rf Value0.51 ± 0.01 researchgate.net
Linearity Range100 - 600 ng/spot ujconline.net
LOD7.65 ng/spot ujconline.net
LOQ23.19 ng/spot ujconline.net

Gas Chromatography (GC)

While HPLC is the predominant technique, Gas Chromatography (GC) is a powerful tool in pharmaceutical analysis, particularly for the identification of residual solvents and for the analysis of volatile impurities. mdpi.com For non-volatile compounds like many xanthine (B1682287) derivatives, a derivatization step is often required to increase their volatility and thermal stability, making them suitable for GC analysis. researchgate.net

Specific, validated GC methods for the routine analysis of this compound are not widely reported in recent literature. However, GC methods have been developed for other xanthine derivatives like theophylline (B1681296) and caffeine. researchgate.netnih.govnih.gov These methods often employ a mass spectrometer as a detector (GC-MS) for enhanced specificity and sensitivity. researchgate.netnih.gov For instance, the analysis of theophylline has been performed using GC coupled with isotope dilution-mass spectrometry (GC-IDMS), which required a derivatization step with N-methyl-N-trimethylsilyl trifluoroacetamide (B147638) (MSTFA). researchgate.net The potential application of GC for bamifylline would likely be in specialized impurity profiling studies, for example, to detect and quantify any volatile organic impurities that may be present from the manufacturing process.

Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for modern bioanalytical studies and impurity profiling due to their superior sensitivity and selectivity. technologynetworks.com LC-MS combines the powerful separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for the definitive identification and quantification of compounds, even at trace levels. nih.gov

LC-MS/MS (tandem mass spectrometry) is especially powerful for analyzing drugs and their metabolites in complex biological matrices like plasma. technologynetworks.com The technique provides high selectivity by monitoring specific precursor-to-product ion transitions, which acts as a "fingerprint" for the analyte. technologynetworks.com While detailed, validated LC-MS methods specifically for this compound are not as extensively published as HPLC-UV methods, the principles are well-established for other xanthine derivatives. researchgate.net The application of LC-MS would be critical for identifying unknown metabolites in plasma or urine and for characterizing degradation products in stability studies. nih.govnih.gov The high sensitivity of modern LC-MS/MS systems, with detection limits often in the low pg/mL range, makes it the method of choice for pharmacokinetic studies where sample volume is limited and analyte concentrations are low. technologynetworks.com

Emerging Research Directions and Future Perspectives

Exploration of Novel Therapeutic Applications Beyond Respiratory Disorders

While bamifylline's efficacy in respiratory ailments is well-documented, its mechanism of action as a selective adenosine (B11128) A1 receptor antagonist and a non-selective phosphodiesterase inhibitor suggests a broader therapeutic potential. drugbank.comujconline.netsemanticscholar.org This has spurred investigations into its utility in other clinical areas.

One promising area is its potential application in autoimmune diseases . Preliminary research suggests that bamifylline (B195402) hydrochloride may inhibit the activation of T-cells by sodium carbonate, a crucial step in the autoimmune response. biosynth.com This immunomodulatory effect opens up avenues for its investigation in conditions characterized by aberrant T-cell activity.

Furthermore, its role as a phosphodiesterase inhibitor, which leads to increased levels of cyclic adenosine monophosphate (cAMP), has known anti-inflammatory effects. patsnap.compatsnap.com This modulation of inflammatory pathways could be beneficial in a variety of inflammatory conditions beyond the lungs. The ability to reduce the release of pro-inflammatory cytokines and decrease the infiltration of inflammatory cells is a key aspect of its therapeutic action that warrants further exploration in a wider range of diseases. patsnap.com

Advanced Pharmacogenomic Investigations and Personalized Medicine Approaches

The field of pharmacogenomics, which studies how genes affect a person's response to drugs, holds significant promise for optimizing bamifylline therapy. fda.gov While specific pharmacogenomic data for bamifylline is not as extensive as for other drugs, the groundwork for such investigations is being laid.

Understanding the genetic basis for variability in drug metabolism and response is crucial for personalizing treatment. For instance, the metabolism of many xanthine (B1682287) derivatives is influenced by cytochrome P450 enzymes, particularly CYP1A2. Variations in the gene encoding this enzyme can lead to significant differences in drug clearance and, consequently, efficacy and toxicity. Future research will likely focus on identifying specific single nucleotide polymorphisms (SNPs) that impact bamifylline's pharmacokinetics and pharmacodynamics.

This knowledge will enable clinicians to tailor bamifylline therapy to an individual's genetic makeup, potentially maximizing therapeutic benefit while minimizing adverse effects. The integration of pharmacogenomic biomarkers into clinical practice could lead to more precise and effective treatment strategies for patients. fda.gov

Development of Novel Analytical Platforms for High-Throughput Bioanalysis

The advancement of analytical techniques is paramount for both clinical monitoring and research. For bamifylline and other xanthine derivatives, there is a growing need for high-throughput, automated bioanalytical methods. nih.govresearchgate.netresearchgate.net

Currently, High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the analysis of bamifylline, often achieving low limits of detection. nih.govresearchgate.netresearchgate.net Reverse-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of bamifylline hydrochloride in pharmaceutical dosage forms. semanticscholar.orgresearchgate.netglobalresearchonline.net These methods have proven to be simple, precise, and accurate. globalresearchonline.net

However, the future lies in the development of even more advanced platforms. Hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), offer significant advantages in pharmacokinetic studies but remain underutilized for xanthines. nih.govresearchgate.net The development of these and other high-throughput methods will facilitate more efficient and comprehensive analysis of bamifylline and its metabolites in biological fluids. nih.govresearchgate.net

Below is a table summarizing some of the current analytical methods used for this compound:

Analytical TechniqueMatrixKey Findings
RP-HPLC Pharmaceutical Dosage FormLinear in the concentration range of 2-10 μg/ml with a correlation coefficient of 0.9996. semanticscholar.org
RP-HPLC Tablet FormulationThe method is precise, accurate, reproducible, and selective. researchgate.net
HPTLC Bulk and Tablet FormulationQuantitation was achieved over a concentration range of 100-600 ng/spot with a good linear relationship (r² = 0.9995). researchgate.net
HPLC with UV Detection Bulk Material and Pharmaceutical FormsEffective for determining impurities. researchgate.net

Comprehensive Bioanalytical Profiling of Underexplored Xanthine Derivatives

The renewed interest in this compound has also shed light on the need for a more thorough bioanalytical profiling of other, less-studied xanthine derivatives. nih.govresearchgate.netresearchgate.net Many of these compounds, like bamifylline, are potent adenosine-receptor antagonists with potential therapeutic benefits. nih.govresearchgate.net

A comprehensive review of analytical techniques has highlighted the need to expand the bioanalytical profiling of underexplored derivatives such as this compound (BMFH) and aminophylline (B1665990) (AMI). nih.govresearchgate.net This includes developing and validating robust analytical methods for their quantification in various biological matrices. Such efforts will not only enhance our understanding of their pharmacokinetic and pharmacodynamic properties but also pave the way for their potential clinical application. nih.govresearchgate.net

Role in Combination Therapies and Advanced Drug Delivery Systems Research

The future of this compound therapy may also lie in its use in combination with other drugs and its incorporation into advanced drug delivery systems.

Combination Therapies: Investigating bamifylline in combination with other therapeutic agents could lead to synergistic effects and improved treatment outcomes. For instance, its interaction with other drugs is an important consideration. The metabolism of bamifylline can be affected by various drugs, with some increasing its serum concentration and others decreasing it. drugbank.com For example, combining it with other CNS stimulants should be approached with caution. patsnap.com

A table of selected drug interactions with Bamifylline is provided below:

Interacting DrugEffect on Bamifylline
Allopurinol (B61711)Increased serum concentration drugbank.com
Cimetidine (B194882)Increased serum concentration drugbank.com
Ciprofloxacin (B1669076)Increased serum concentration drugbank.com
ErythromycinDecreased metabolism drugbank.com
AdalimumabDecreased serum concentration drugbank.com
ArmodafinilIncreased metabolism drugbank.com
Salbutamol (B1663637)Increased risk of hypokalemia drugbank.com

Advanced Drug Delivery Systems: Research into novel drug delivery systems for chronic inflammatory respiratory diseases is a rapidly advancing field. mdpi.com While specific research on bamifylline in this area is still emerging, the development of systems like nanoparticles, liposomes, or microspheres could offer significant advantages. mdpi.comglobalresearchonline.net These systems could provide controlled, targeted delivery of bamifylline to the lungs, potentially enhancing its efficacy while minimizing systemic side effects. mdpi.com The development of new galenic formulations with programmed release has also been a subject of patenting. ujconline.net

Q & A

Q. What validated analytical methods are available for quantifying bamifylline hydrochloride in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely validated method. A stability-indicating RP-HPLC protocol uses an Inertsil ODS-3V column (150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol-water (60:40 v/v, pH 7 adjusted with triethylamine and orthophosphoric acid) at 1.5 mL/min flow rate. Detection is performed at 277 nm, with linearity (r² = 0.999) over 10–150 µg/mL, LOD 0.34 µg/mL, and LOQ 1.04 µg/mL . This method is ICH-validated for precision, accuracy, and specificity, making it suitable for routine analysis of tablets and stressed samples .

Q. How does this compound differ pharmacologically from other xanthine derivatives like theophylline?

Bamifylline acts as a selective adenosine A2A receptor antagonist, unlike theophylline, which non-selectively inhibits phosphodiesterase (PDE) and adenosine receptors. It is not metabolized into theophylline, reducing risks of narrow therapeutic index complications. Preclinical studies indicate superior bronchodilatory effects in obstructive airway diseases at doses of 600–900 mg/day, administered orally or intravenously .

Q. What are the critical parameters for designing an in vivo study to assess bamifylline’s pharmacokinetics?

Key considerations include:

  • Dose selection : Human studies use 600–900 mg/day divided into 2–3 doses, while rodent models require dose adjustments based on metabolic scaling.
  • Sampling intervals : Frequent plasma sampling (e.g., 0.5, 1, 2, 4, 8, 12 hours post-dose) to capture absorption/distribution phases.
  • Analytical validation : Use RP-HPLC or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure specificity against metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in bamifylline’s reported efficacy across preclinical and clinical studies?

Discrepancies may arise from interspecies metabolic differences or formulation variability. Mitigation strategies include:

  • Comparative pharmacokinetic profiling : Cross-validate results using in vitro (e.g., CYP450 enzyme assays) and in vivo models.
  • Dose-response reevaluation : Adjust for bioavailability differences between oral and intravenous administration observed in human trials .
  • Meta-analysis : Aggregate data from studies like Nyberg et al. (1998) to identify confounding variables (e.g., patient comorbidities) .

Q. What methodological approaches are recommended for analyzing degradation products of this compound under stress conditions?

Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions should be conducted using the stability-indicating RP-HPLC method. Key steps:

  • Stress conditions : 0.1M HCl (acid hydrolysis), 0.1M NaOH (alkaline hydrolysis), 3% H₂O₂ (oxidative), 80°C (thermal), and UV light (photolytic).
  • Peak resolution : Degradation products must be baseline-separated from the parent compound (retention time shifts ≥2 minutes).
  • Mass spectrometry (MS) coupling : Identify degradation pathways via fragmentation patterns .

Q. How can novel analytical techniques like ion-selective electrodes (ISEs) improve bamifylline quantification in complex matrices?

A PVC membrane ISE with a Bamifylline-TPB ion-pair complex exhibits a linear range of 1×10⁻⁵–1×10⁻² M (slope: 57.82 mV/decade). Advantages include rapid analysis (<2 minutes) and suitability for biological fluids (e.g., serum). Validation requires comparison with HPLC to ensure accuracy (±2% deviation) and interference testing against common ions (Na⁺, K⁺) .

Q. What experimental design principles optimize the detection of bamifylline’s anti-inflammatory effects in COPD models?

  • Animal models : Use elastase/lipopolysaccharide-induced murine COPD models to simulate airway inflammation.
  • Endpoint selection : Measure interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), and neutrophil counts in bronchoalveolar lavage fluid.
  • Dose stratification : Compare low (50 mg/kg) vs. high (100 mg/kg) doses to identify non-linear pharmacokinetics .

Methodological Notes

  • Data Interpretation : Conflicting results in receptor binding assays may arise from adenosine receptor subtype selectivity. Use radioligand displacement assays (e.g., [³H]ZM241385 for A2A) to verify specificity .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons in degradation studies. For non-normal data, use Kruskal-Wallis with Dunn’s correction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.